molecular formula C14H9ClFN3OS B2617255 N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851980-31-9

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide

Cat. No.: B2617255
CAS No.: 851980-31-9
M. Wt: 321.75
InChI Key: QFQALKKSTNFABO-UHFFFAOYSA-N
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Description

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole ring, along with the chloro and fluoro substituents, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-fluorobenzohydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide has been investigated for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of pro-inflammatory mediators. By blocking these enzymes, the compound can reduce inflammation and pain . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • 6-chloro-1,3-benzothiazol-2-ylhydrazine carboxamide derivatives

Uniqueness

N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide stands out due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. The combination of these substituents with the benzothiazole ring system provides a unique scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-8-5-6-11-12(7-8)21-14(17-11)19-18-13(20)9-3-1-2-4-10(9)16/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQALKKSTNFABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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